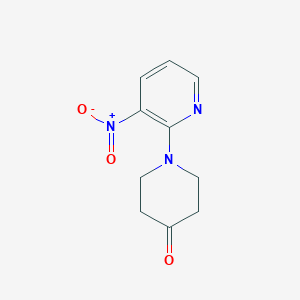

1-(3-Nitropyridin-2-yl)piperidin-4-one

Description

Contextualization of Nitropyridine and Piperidone Scaffolds in Chemical Research

Nitropyridine and piperidone cores are independently recognized as fundamental building blocks in organic and medicinal chemistry. nih.gov Pyridine-based ring systems are among the most prevalent heterocycles in drug design, valued for their ability to influence pharmacological activity. nih.gov The introduction of a nitro group to the pyridine (B92270) ring, creating a nitropyridine, significantly alters its electronic properties. This modification makes the ring electron-deficient and activates it for specific chemical transformations, particularly nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net Consequently, nitropyridines are not merely end-products but are frequently employed as versatile precursors for a wide array of more complex mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov

The piperidine (B6355638) ring, a saturated six-membered heterocycle, is another ubiquitous structural motif found in numerous natural products and pharmaceuticals. mdpi.com Its three-dimensional structure is crucial for interacting with biological targets. mdpi.com The piperidin-4-one variant, containing a ketone functional group, serves as a particularly useful synthetic intermediate. nih.gov The ketone provides a reactive handle for a multitude of chemical modifications, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse substituents and the construction of spirocyclic systems. nih.govchemrevlett.com Piperidin-4-one derivatives have been identified as possessing a wide spectrum of pharmacological activities, including anticancer and anti-HIV properties, solidifying their status as a potent pharmacophore. nih.gov

Significance of 1-(3-Nitropyridin-2-yl)piperidin-4-one in Contemporary Chemical Synthesis and Design

The significance of this compound lies in its identity as a bifunctional synthetic intermediate that strategically combines the reactivity of both the nitropyridine and piperidone scaffolds. The typical synthesis of this compound involves the nucleophilic aromatic substitution of a precursor like 2-chloro-3-nitropyridine (B167233) with piperidin-4-one. researchgate.net This reaction is regioselective, with the nucleophilic attack favored at the 2-position of the pyridine ring, which is activated by the adjacent nitrogen atom and the ortho-nitro group. stackexchange.comyoutube.com

Once formed, the molecule offers two distinct points for diversification:

The Nitropyridine Moiety: The electron-withdrawing nitro group not only facilitates the initial synthesis but also serves as a key functional group for subsequent reactions. It can be readily reduced to an amino group (e.g., 2-amino-3-pyridinyl), which can then be acylated, alkylated, or used in cyclization reactions to build more complex fused heterocyclic systems. This pathway is a common strategy in the synthesis of kinase inhibitors. nih.govmdpi.com

The Piperidone Ketone: The carbonyl group at the 4-position of the piperidine ring is a versatile site for modification. It allows for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the core scaffold to optimize interactions with biological targets.

This dual reactivity makes this compound a valuable building block for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. The existence of commercially available derivatives, such as the corresponding alcohol (1-(3-nitropyridin-2-yl)piperidin-4-ol) and carboxylic acid (1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid), underscores its utility as a foundational scaffold for further chemical elaboration. chemdiv.comchemscene.com

Overview of Academic Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in dedicated publications, its academic and industrial research trajectory can be inferred from the widespread use of its constituent motifs and closely related analogues in medicinal chemistry. The primary research path for this compound is its application as a key intermediate in the synthesis of biologically active agents, particularly protein kinase inhibitors. nih.gov

Many approved and investigational kinase inhibitors feature a substituted pyridine or a related nitrogen-containing heterocycle that acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site of the kinase. mdpi.com The amino-pyridine motif, accessible from the nitropyridine precursor, is ideal for this purpose. Furthermore, the piperidine ring often serves to position substituents into solvent-exposed regions or specific sub-pockets of the enzyme, thereby enhancing potency and selectivity. nih.gov Research on related structures, such as 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one, demonstrates the utility of combining piperazine (B1678402)/piperidine moieties with other heterocyclic systems in the development of potent kinase inhibitors, such as those targeting the IGF-1R kinase. nih.govresearchgate.net

Therefore, the logical research trajectory involves:

Utilizing the compound as a scaffold in parallel synthesis to generate libraries of derivatives for screening against various kinase targets.

Modification of the piperidone ketone to introduce different side chains to probe structure-activity relationships (SAR).

Reduction of the nitro group followed by derivatization of the resulting amine to construct different hinge-binding motifs or to attach other functional groups.

Scope and Objectives of the Research Outline for this compound

The scope of this article is to provide a detailed and scientifically grounded analysis of the chemical compound this compound, focusing exclusively on its chemical properties and its role as a synthetic building block. The primary objective is to contextualize its importance by examining the well-established roles of its nitropyridine and piperidone components in chemical research. This review aims to highlight the synthetic versatility and strategic value of the compound in the design and synthesis of more complex molecules, particularly within the field of medicinal chemistry, without delving into specific biological activities or therapeutic applications of its potential derivatives.

Chemical Data

Below are tables detailing the chemical properties of this compound and its closely related derivatives, which are often used as synthetic precursors or are products of its further transformation.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C10H11N3O3 | 221.21 | 338411-79-3 |

| 1-(3-Nitropyridin-2-yl)piperidin-4-ol | C10H13N3O3 | 223.23 | 338411-78-2 |

| 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid | C11H13N3O4 | 251.24 | 758720-54-6 |

| 2-Chloro-3-nitropyridine | C5H3ClN2O2 | 158.54 | 5470-18-8 |

| Piperidin-4-one | C5H9NO | 99.13 | 41662-67-7 |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBGISYVOBYUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Nitropyridin 2 Yl Piperidin 4 One

Retrosynthetic Analysis of 1-(3-Nitropyridin-2-yl)piperidin-4-one

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, readily available precursor structures. airitilibrary.com For this compound, the most logical disconnection is at the C-N bond linking the pyridine (B92270) and piperidine (B6355638) rings. This bond is formed via a nucleophilic substitution or a related N-arylation reaction.

This primary disconnection, known as a C-N disconnection, simplifies the target molecule into two key synthons: a piperidin-4-one nucleophile and a 2-substituted-3-nitropyridine electrophile. amazonaws.com The corresponding synthetic equivalents for these synthons are piperidin-4-one (or a protected version) and an electrophilic 3-nitropyridine (B142982) derivative, typically 2-chloro-3-nitropyridine (B167233). The electron-withdrawing nitro group is crucial as it activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. youtube.comlibretexts.org

Further deconstruction of the piperidin-4-one fragment can be envisioned through various ring-closing strategies, breaking down the cyclic structure into acyclic precursors. Similarly, the 2-chloro-3-nitropyridine precursor can be traced back to simpler pyridine starting materials, which are often synthesized via nitration of pyridine derivatives. researchgate.netntnu.no

Classical Synthetic Approaches to the Piperidin-4-one Core

The piperidine ring is a fundamental structure in many natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. chemrevlett.com The synthesis of the piperidin-4-one core, specifically, can be achieved through various classical organic reactions.

Ring-Closing Reactions for Piperidin-4-one Formation

Intramolecular cyclization is a primary strategy for forming the piperidine ring. nih.gov These reactions involve forming a cycle from a single molecule precursor. nih.gov

One of the most common methods is the Dieckmann condensation, which involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. dtic.mil For piperidin-4-ones, this typically starts with the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation. dtic.mil

Another significant approach is reductive cyclization. For instance, the reductive cyclization of amino acetals, which can be prepared via a diastereoselective nitro-Mannich reaction, offers a pathway to stereochemically defined piperidines. mdpi.com Radical-mediated cyclizations of linear amino-aldehydes have also been developed, providing an alternative route to the piperidine skeleton. nih.govmdpi.com

The table below summarizes key ring-closing reactions for piperidin-4-one synthesis.

| Reaction Name | Precursor Type | Key Reagents/Conditions | Description |

| Dieckmann Condensation | Acyclic diester with a nitrogen atom in the backbone | Base (e.g., NaOEt), followed by hydrolysis and decarboxylation | Intramolecular condensation of a diester to form a β-keto ester, which is then converted to the ketone. dtic.mil |

| Reductive Amination/Cyclization | Acyclic δ-amino ketone or dialdehyde | Reducing agent (e.g., NaBH3CN, H2/catalyst) | Intramolecular reaction between an amine and a ketone or aldehyde within the same molecule, followed by reduction of the resulting imine/enamine. nih.gov |

| Aza-Michael Reaction | Acyclic amino-enone | Base or acid catalyst | Intramolecular conjugate addition of an amine to an α,β-unsaturated ketone or ester to form the six-membered ring. acs.org |

| Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | A radical-mediated intramolecular cyclization that forms the piperidine ring from an acyclic precursor. nih.govmdpi.com |

Functional Group Interconversions on Precursors to Piperidin-4-one

Functional group interconversion (FGI) involves converting one functional group into another without altering the carbon skeleton. ub.edu This is a powerful strategy for synthesizing piperidin-4-one from more accessible precursors.

A common FGI approach is the oxidation of a precursor alcohol, piperidin-4-ol, to the corresponding ketone. This can be achieved using a variety of standard oxidizing agents. Conversely, piperidin-4-one can be prepared by the hydrogenation or reduction of a suitable pyridine precursor. nih.gov For example, the catalytic hydrogenation of N-substituted 4-pyridones can yield piperidin-4-ones. This method often requires careful selection of catalysts and conditions to achieve selective reduction of the pyridine ring without affecting other functional groups.

Strategies for N-Alkylation with 2-Chloro-3-nitropyridine or Equivalent Electrophiles

The final key step in the synthesis of this compound is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring. This is typically accomplished through N-arylation reactions.

Nucleophilic Aromatic Substitution (SNAr) Methodologies for N-Arylation

Nucleophilic aromatic substitution (SNAr) is a primary method for this transformation. libretexts.org The reaction is facilitated by the presence of a strong electron-withdrawing group, such as the nitro group, on the aromatic ring, which stabilizes the negatively charged intermediate (Meisenheimer complex). libretexts.org The pyridine nitrogen also contributes to the electron-deficient nature of the ring, making it susceptible to nucleophilic attack. youtube.com

In the synthesis of the target compound, the nitrogen atom of piperidin-4-one acts as the nucleophile, attacking the C-2 position of 2-chloro-3-nitropyridine and displacing the chloride leaving group. The reaction generally proceeds under basic conditions to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

General Reaction Conditions for SNAr:

| Component | Example | Purpose |

| Electrophile | 2-Chloro-3-nitropyridine | The activated aromatic ring that undergoes substitution. |

| Nucleophile | Piperidin-4-one | The nitrogen-containing heterocycle that attacks the electrophile. |

| Base | K2CO3, Et3N, or DIPEA | To deprotonate the nucleophile and neutralize the acid byproduct (e.g., HCl). |

| Solvent | DMF, DMSO, Acetonitrile | A polar aprotic solvent to dissolve reactants and facilitate the reaction. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120 °C) | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

The reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which is a hallmark of a mechanism where the initial nucleophilic addition is the rate-determining step. nih.gov

Catalyst-Assisted N-Arylation Approaches

While SNAr is often effective for highly activated systems, catalyst-assisted methods provide a broader scope and can proceed under milder conditions. These reactions typically involve transition metal catalysts, such as copper or palladium.

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. Modern protocols often use copper(I) salts (e.g., CuI) in combination with a ligand and a base. researchgate.net Ligands such as 4-hydroxy piperidines or amino acids like pipecolinic acid can enhance the efficiency of the copper catalyst. researchgate.netresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for forming C-N bonds. While powerful, it is often employed for less activated aryl halides where SNAr reactions might be sluggish.

The table below compares catalyst-assisted N-arylation approaches.

| Reaction Name | Catalyst System | Typical Substrates | Key Features |

| Ullmann Condensation | CuI / Ligand (e.g., pipecolinic acid, 4-hydroxy piperidine) | Aryl halides, N-heterocycles | Inexpensive copper catalyst; often requires higher temperatures but modern ligands have improved conditions. researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor / Ligand (e.g., phosphines) | Aryl halides/triflates, amines | Broad substrate scope, generally milder conditions, but palladium catalysts can be expensive. |

| Cobalt-Catalyzed Arylation | CoCl2 / Ligand (e.g., TMCD) | Halogeno N-heterocycles, Grignard reagents | Utilizes a less expensive, earth-abundant metal catalyst. nih.gov |

For the specific synthesis of this compound, the high activation provided by the nitro group makes the uncatalyzed SNAr reaction a highly viable and cost-effective method.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has moved beyond conventional heating methods to embrace technologies that offer enhanced reaction rates, improved safety profiles, and alignment with environmental sustainability. These advanced protocols are highly applicable to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing this compound, microwave irradiation can significantly reduce reaction times compared to conventional heating. The SNAr reaction between a 2-halopyridine and piperidine derivatives can be efficiently promoted by microwaves, often at temperatures between 130-150°C with reaction times ranging from 30 to 120 minutes. researchgate.net

This rapid, localized heating can lead to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts. Furthermore, microwave-assisted synthesis of N-heteroaryl compounds can often be performed without a transition metal catalyst and even under solvent-free conditions, which simplifies purification and reduces environmental impact. researchgate.netresearchgate.net For the synthesis of the title compound, a mixture of 2-chloro-3-nitropyridine and piperidin-4-one could be subjected to microwave irradiation, potentially with a base like potassium carbonate in a high-boiling point solvent or neat, to rapidly produce the desired product.

The application of green chemistry principles is crucial for developing sustainable synthetic processes. For the synthesis of this compound, several green strategies can be implemented. nih.gov

Solvent Selection: Traditional SNAr reactions often employ polar aprotic solvents like DMSO, DMF, or NMP, which have associated toxicity and disposal issues. acsgcipr.org A greener approach involves substituting these with more benign alternatives. Polyethylene glycol (PEG-400), for instance, has been shown to be an effective and environmentally sound solvent for SNAr reactions on nitrogen-containing heterocycles, yielding excellent results in short reaction times. nih.gov Other options include ionic liquids or even water, potentially with the aid of a phase-transfer catalyst. acsgcipr.org

Atom Economy and Waste Reduction: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. The SNAr route is inherently atom-economical. Combining this with a solvent-free, microwave-assisted approach further minimizes waste streams, aligning with the principles of pollution prevention. researchgate.netacsgcipr.org

An optimized green synthesis could involve the uncatalyzed, solvent-free microwave irradiation of 2-fluoro-3-nitropyridine (B72422) (as fluoride (B91410) is often the best leaving group in SNAr reactions) with piperidin-4-one. acsgcipr.org

Flow chemistry, or continuous flow processing, offers significant advantages over batch production, particularly for reactions that are exothermic or require precise control over reaction parameters. The SNAr reaction for producing this compound can be readily adapted to a flow chemistry setup.

In a hypothetical flow process, solutions of 2-chloro-3-nitropyridine and piperidin-4-one (with a suitable base) would be pumped from separate reservoirs and combined in a T-mixer. The resulting stream would then pass through a heated microreactor or a packed-bed reactor. The small dimensions of these reactors provide superior heat and mass transfer compared to batch vessels, allowing for excellent temperature control and minimizing the risk of thermal runaways. acsgcipr.org This enhanced control often leads to higher selectivity and yields. The use of a back-pressure regulator allows the system to operate at temperatures above the solvent's boiling point, further accelerating the reaction safely. acsgcipr.org This methodology enables safe, automated, and scalable production of the target compound with consistent quality.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of the synthesis of this compound are highly dependent on the chosen methodology and reaction conditions.

The yield of this compound via the SNAr pathway is influenced by several factors, including the nature of the leaving group on the pyridine ring, the solvent, the base used, temperature, and reaction time.

Leaving Group: In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I. nih.gov Therefore, using 2-fluoro-3-nitropyridine as the starting material would be expected to provide the highest reaction rate and potentially the highest yield under optimized conditions.

Base and Solvent: The choice of base and solvent is critical. Stronger, non-nucleophilic bases can accelerate the reaction, while the solvent choice impacts reactant solubility and reaction rate. Studies on similar N-arylations have shown that a KOH/DMSO system can be effective. mdpi.com However, for greener applications, bases like K2CO3 in solvents like PEG-400 are preferable. nih.gov

Methodology: Advanced methods typically offer higher yields in shorter times. Microwave-assisted synthesis can often drive reactions to completion, improving yields over conventional methods that might stall or produce byproducts over longer heating periods. researchgate.net Flow chemistry provides precise control that can be fine-tuned to maximize yield and throughput.

The following table provides a hypothetical comparison of yields based on typical outcomes for SNAr reactions under different protocols.

| Methodology | Leaving Group (X in 2-X-3-nitropyridine) | Typical Conditions | Reaction Time | Hypothetical Yield (%) |

|---|---|---|---|---|

| Conventional Heating | Cl | DMF, K₂CO₃, 120 °C | 12-24 hours | 65-75% |

| Microwave-Assisted | Cl | PEG-400, K₂CO₃, 150 °C | 30-60 minutes | 85-95% |

| Microwave-Assisted (Solvent-Free) | Cl | Neat, K₂CO₃, 160 °C | 20-40 minutes | 80-90% |

| Flow Chemistry | Cl | Acetonitrile, DIPEA, 180 °C, 10 bar | 10 minutes (residence time) | >90% |

| Microwave-Assisted | F | DMSO, K₂CO₃, 120 °C | 15-30 minutes | >95% |

Regioselectivity: The regioselectivity of the nucleophilic aromatic substitution on a 2-halo-3-nitropyridine substrate is a critical consideration. The nitro group at the 3-position is strongly electron-withdrawing, activating the positions ortho (C-2) and para (C-6) to it for nucleophilic attack via resonance stabilization of the Meisenheimer intermediate. stackexchange.com

However, the inductive effect of the nitro group also plays a significant role. This effect most strongly depletes electron density at the adjacent C-2 position. stackexchange.com In the reaction between 2-chloro-3-nitropyridine and piperidin-4-one, the attack of the piperidine nitrogen will occur almost exclusively at the C-2 position, displacing the halide. The substitution at C-6 is generally not observed, leading to the highly regioselective formation of this compound. Studies on similar systems, such as 2,6-dichloro-3-nitropyridine, confirm that substitution is kinetically favored at the C-2 position due to the powerful inductive effect of the adjacent nitro group. stackexchange.comrsc.org

Stereoselectivity: In the direct synthesis of this compound from 2-halo-3-nitropyridine and piperidin-4-one, no new chiral centers are formed. The piperidin-4-one molecule is achiral, as is the 2-halo-3-nitropyridine. Therefore, stereoselectivity is not a relevant consideration for this specific transformation. Stereoselectivity would become a factor only if a substituted, chiral piperidin-4-one were used or if the product were to undergo subsequent reactions that introduce a stereocenter.

Challenges and Future Directions in Synthetic Access to this compound

While the synthesis of this compound via nucleophilic aromatic substitution is a viable approach, it is not without its challenges. These challenges primarily revolve around the synthesis of the precursors and the efficiency and selectivity of the coupling reaction.

Challenges in Precursor Synthesis:

Nitration of the Pyridine Ring: The direct nitration of pyridine and its simple derivatives is often inefficient and can lead to the formation of multiple isomers, making the synthesis of 2-halo-3-nitropyridines in high purity a significant hurdle. researchgate.net The development of more regioselective and higher-yielding nitration procedures for pyridine derivatives remains an area of active research. ntnu.no

Challenges in the Nucleophilic Aromatic Substitution Reaction:

Reaction Conditions: The SNAr reaction often requires harsh conditions, such as high temperatures, which can lead to the degradation of starting materials or the product and the formation of impurities.

Byproduct Formation: Side reactions, such as the formation of diarylated piperazines if piperazine (B1678402) is present as an impurity, can complicate the purification process and reduce the yield of the desired product.

Purification: The purification of the final compound can be challenging due to the presence of unreacted starting materials and byproducts with similar polarities.

Future Directions:

Future research in the synthesis of this compound is likely to focus on addressing the aforementioned challenges. Key areas for development include:

Milder Coupling Conditions: The exploration of catalytic methods, such as copper-catalyzed or palladium-catalyzed N-arylation, could enable the coupling reaction to be performed under milder conditions. rsc.org This would likely lead to higher yields, improved purity, and a more environmentally friendly process.

Flow Chemistry: The use of continuous flow technology could offer advantages in terms of safety, scalability, and control over reaction parameters for both the nitration and the SNAr steps.

By focusing on these areas, it is anticipated that more efficient, cost-effective, and sustainable synthetic routes to this compound can be developed.

Chemical Reactivity and Transformation Mechanisms of 1 3 Nitropyridin 2 Yl Piperidin 4 One

Reactivity of the Piperidin-4-one Carbonyl Group

The ketone at the C-4 position of the piperidine (B6355638) ring is a focal point for numerous chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, and the adjacent α-hydrogens can be abstracted to form a nucleophilic enolate intermediate.

Nucleophilic Addition Reactions at the C-4 Position

The carbonyl carbon of the piperidin-4-one ring is electrophilic and serves as a site for nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which upon protonation yields a substituted piperidin-4-ol derivative. A variety of carbon and heteroatom nucleophiles can participate in these additions.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon nucleophiles that can add to the carbonyl group to form tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 4-methyl-1-(3-nitropyridin-2-yl)piperidin-4-ol. Similarly, the Wittig reaction, employing a phosphorus ylide (a Wittig reagent), can convert the carbonyl group into an alkene, forming a 4-methylenepiperidine (B3104435) derivative.

Table 1: Examples of Nucleophilic Addition Reactions at the C-4 Carbonyl

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Organometallic (Carbon) | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Phosphorus Ylide (Carbon) | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Cyanide (Carbon) | Sodium Cyanide (NaCN) / HCl | α-Hydroxynitrile (Cyanohydrin) |

| Hydride (Hydrogen) | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

Condensation Reactions Involving the Carbonyl Group

Condensation reactions, which involve the initial nucleophilic addition followed by a dehydration step, are also characteristic of the piperidin-4-one system. These reactions typically involve the acidic protons on the carbons alpha to the carbonyl group (C-3 and C-5).

The Aldol (B89426) condensation can occur when the enolate of 1-(3-nitropyridin-2-yl)piperidin-4-one reacts with an aldehyde or another ketone. vanderbilt.edukocw.or.kr For example, in the presence of a base, the piperidone can react with an aromatic aldehyde like benzaldehyde. This reaction proceeds through the formation of an enolate, which attacks the aldehyde to form a β-hydroxy ketone. Subsequent dehydration under acidic or basic conditions yields an α,β-unsaturated ketone, specifically a 3-benzylidene-1-(3-nitropyridin-2-yl)piperidin-4-one derivative. researchgate.nettandfonline.comtandfonline.com

Furthermore, the carbonyl group can condense with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. For example, reaction with aniline (B41778) would yield the corresponding N-phenylimine derivative.

Reduction Pathways of the Ketone Functionality

The ketone functionality can be selectively reduced to a secondary alcohol, yielding 1-(3-nitropyridin-2-yl)piperidin-4-ol. The choice of reducing agent is critical to ensure chemoselectivity, as the nitro group on the pyridine (B92270) ring is also susceptible to reduction.

Mild hydride-donating reagents are typically employed for this transformation. Sodium borohydride (NaBH₄) is a common choice as it readily reduces ketones but generally does not reduce aromatic nitro groups under standard conditions. jsynthchem.comresearchgate.net The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and would likely reduce both the ketone and the nitro group. jsynthchem.com

Catalytic hydrogenation can also be used, but conditions must be carefully controlled. While catalysts like palladium on carbon (Pd/C) are effective for nitro group reduction, they can also reduce ketones. However, specific catalytic systems or conditions can favor ketone reduction. For instance, zinc dust in acetic acid is a mild system that can be used for the reduction of related N-acyl-2,3-dihydro-4-pyridones to 4-piperidones, suggesting its potential applicability for selective carbonyl reduction. organic-chemistry.org

Table 2: Selected Reagents for Ketone Reduction

| Reagent | Typical Solvent | Selectivity | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High for ketone over nitro group | 1-(3-Nitropyridin-2-yl)piperidin-4-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Low; reduces both ketone and nitro group | 1-(3-Aminopyridin-2-yl)piperidin-4-ol |

| Zinc/Acetic Acid | Acetic Acid | Mild; potentially selective for ketone | 1-(3-Nitropyridin-2-yl)piperidin-4-ol |

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the carbons adjacent to the carbonyl group (α-carbons at C-3 and C-5) are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.combham.ac.uk This enolate is a key intermediate for various alpha-substitution reactions. Since the piperidin-4-one is symmetrical, deprotonation at either C-3 or C-5 leads to the same enolate.

Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible formation of the enolate. wikipedia.org Once formed, the enolate can react with a range of electrophiles.

Alkylation : Reaction of the enolate with an alkyl halide (e.g., methyl iodide) introduces an alkyl group at the α-position, yielding a 3-alkyl-1-(3-nitropyridin-2-yl)piperidin-4-one.

Halogenation : Treatment of the enolate with an electrophilic halogen source, such as bromine (Br₂), results in the formation of a 3-bromo-1-(3-nitropyridin-2-yl)piperidin-4-one.

These α-substitution reactions provide a powerful method for elaborating the structure of the piperidone ring. masterorganicchemistry.com

Reactivity of the Nitropyridine Moiety

The 3-nitropyridine (B142982) ring is electron-deficient due to the electron-withdrawing effects of both the ring nitrogen and the nitro group. This electronic nature primarily influences the reactivity of the nitro group itself and makes the ring susceptible to certain nucleophilic attacks. nih.govacs.orgnih.gov

Reductive Transformations of the Nitro Group

The most significant transformation of the 3-nitropyridine moiety is the reduction of the nitro group. This process can be controlled to yield different products, with the final and most common product being the corresponding amine, 1-(3-aminopyridin-2-yl)piperidin-4-one. This transformation is valuable as the resulting amino group can be further functionalized, for example, through diazotization or acylation.

A wide array of reducing agents can accomplish this transformation, offering varying degrees of selectivity and operating under different conditions.

Catalytic Hydrogenation : This is one of the most common and efficient methods. Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly effective for reducing aromatic nitro groups to amines. organic-chemistry.org This method is generally clean and high-yielding.

Metal-Acid Systems : Classic methods involve the use of a metal in acidic media. Reagents like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid, are effective for this reduction. organic-chemistry.org

Other Reagents : Other reagents offer chemoselectivity. Tin(II) chloride (SnCl₂) is a mild reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities. organic-chemistry.org Sodium hydrosulfite (Na₂S₂O₄) is another option that works under aqueous conditions.

It is also possible to achieve partial reduction of the nitro group to intermediate oxidation states, such as the hydroxylamine, by using specific reagents and carefully controlled conditions, for example, reduction with zinc dust in the presence of ammonium (B1175870) chloride. researchgate.net

Table 3: Reagents for Reductive Transformation of the Nitro Group

| Reagent/System | Conditions | Primary Product |

|---|---|---|

| H₂ / Pd/C | H₂ atmosphere, Methanol | 1-(3-Aminopyridin-2-yl)piperidin-4-one |

| Fe / HCl | Reflux | 1-(3-Aminopyridin-2-yl)piperidin-4-one |

| SnCl₂ | HCl, Ethanol | 1-(3-Aminopyridin-2-yl)piperidin-4-one |

| Zn / NH₄Cl | Ethanol, Water | 1-(3-(Hydroxyamino)pyridin-2-yl)piperidin-4-one |

| Na₂S₂O₄ | Water, THF | 1-(3-Aminopyridin-2-yl)piperidin-4-one |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. wikipedia.org This makes the ring susceptible to attack by nucleophiles, potentially leading to the displacement of the nitro group or substitution at other positions.

The nitro group, although not a classical leaving group like a halide, can be displaced by strong nucleophiles under forcing conditions, particularly when it is located at a position activated by other groups. nih.gov For this compound, the nitro group is at the 3-position. While direct displacement of a nitro group is less common than that of a halogen, it has been observed in highly electron-deficient aromatic systems. nih.gov The reaction of 2-substituted-3-nitropyridines with strong nucleophiles like thiolates has been shown to result in the selective substitution of the 3-nitro group. nih.gov

Table 2: Analogous SNAr Reactions on 2-Substituted-3-Nitropyridines

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH), K₂CO₃ | DMF, heat | 2-Methyl-3-(benzylthio)-5-nitropyridine | nih.gov |

| 2-Chloro-3-nitropyridine (B167233) | Pyrrolidine | Methanol, Room Temperature | 3-Nitro-2-(pyrrolidin-1-yl)pyridine | nih.gov |

The nitro group at the 3-position strongly activates the ortho (2- and 4-) and para (6-) positions of the pyridine ring towards nucleophilic attack. In the case of this compound, the 2-position is already substituted. Therefore, nucleophilic attack is most likely to occur at the 4- or 6-positions. Vicarious nucleophilic substitution (VNS) is a known reaction for 3-nitropyridines, where a nucleophile attacks a hydrogen-bearing carbon atom, typically at the 4-position, leading to C-H functionalization. ntnu.no

Reactivity of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a tertiary amine and can exhibit nucleophilic and basic properties, although its reactivity is somewhat attenuated by the electron-withdrawing effect of the attached nitropyridine ring.

The piperidine nitrogen can undergo acylation and sulfonylation reactions with appropriate electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides. These reactions would lead to the formation of the corresponding amides and sulfonamides. The reactivity of the nitrogen atom in these reactions is influenced by its steric environment and the electronic nature of the N-aryl substituent. For N-aryl piperidines, these reactions are generally feasible, although the electron-withdrawing nitropyridine group in the target molecule may decrease the nucleophilicity of the piperidine nitrogen compared to N-alkyl or N-phenyl piperidines. acs.org

Table 3: Analogous Acylation of N-Aryl Piperidines

| Piperidine Derivative | Acylating Agent | Conditions | Product | Reference |

| N-Boc-2-arylpiperidine | Methyl Chloroformate | n-BuLi, THF, -78 °C | N-Boc-2-aryl-2-(methoxycarbonyl)piperidine | acs.org |

Note: This example involves lithiation prior to acylation, indicating a different reaction pathway than direct N-acylation, but demonstrates the functionalization of the piperidine ring.

Quaternization Reactions

Quaternization involves the alkylation of the tertiary nitrogen atom of the piperidine ring, leading to the formation of a quaternary ammonium salt. The susceptibility of the piperidine nitrogen in this compound to quaternization is influenced by its nucleophilicity and steric accessibility. The electron-withdrawing nature of the adjacent 3-nitropyridin-2-yl group diminishes the electron density on the piperidine nitrogen, thereby reducing its basicity and nucleophilicity compared to an unsubstituted piperidine.

The success and rate of quaternization reactions are dependent on the nature of the alkylating agent and the reaction conditions. Stronger alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, are generally more effective. Steric hindrance around the nitrogen atom can also play a significant role; bulky alkylating agents may react more slowly or not at all. mdpi.com The yield of such reactions can be influenced by factors like the solvent, temperature, and reaction time. mdpi.comresearchgate.net

Below is a hypothetical data table illustrating the potential outcomes of quaternization reactions with different alkylating agents, based on general principles of chemical reactivity.

| Alkylating Agent | Reagent | Expected Product | Relative Reactivity |

| Methyl Iodide | CH₃I | 1-methyl-1-(3-nitropyridin-2-yl)piperidin-4-onium iodide | High |

| Ethyl Bromide | CH₃CH₂Br | 1-ethyl-1-(3-nitropyridin-2-yl)piperidin-4-onium bromide | Moderate |

| Benzyl Bromide | C₆H₅CH₂Br | 1-benzyl-1-(3-nitropyridin-2-yl)piperidin-4-onium bromide | High |

| Isopropyl Iodide | (CH₃)₂CHI | 1-isopropyl-1-(3-nitropyridin-2-yl)piperidin-4-onium iodide | Low |

Interplay of Reactive Centers within this compound

The molecule possesses multiple reactive sites: the electrophilic carbon atoms of the nitropyridine ring, the nucleophilic piperidine nitrogen, and the carbonyl group of the piperidin-4-one moiety. The interaction between these centers dictates the chemo- and regioselectivity of its reactions.

In reactions with nucleophiles, the electron-deficient 3-nitropyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the pyridine ring towards such attacks. The positions ortho and para to the nitro group are the most activated. In the case of 3-nitropyridine, the C4 and C2 positions are most susceptible to nucleophilic attack. Since the C2 position is already substituted, nucleophilic attack is most likely to occur at the C4 position. researchgate.netntnu.no

The carbonyl group of the piperidin-4-one ring can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, or reaction with Grignard reagents. The chemoselectivity of a given reaction will depend on the nature of the reagent and the reaction conditions. For example, a mild reducing agent like sodium borohydride would likely selectively reduce the ketone without affecting the nitro group, whereas a stronger reducing agent might reduce both functionalities. The interplay between different functional groups can lead to complex reaction outcomes. nih.govresearchgate.net

The proximity of the different functional groups in this compound could facilitate intramolecular reactions under certain conditions. For instance, if the ketone were to be converted into an enolate, this could potentially lead to cyclization or rearrangement reactions involving the pyridine ring. The formation of bicyclic or spirocyclic products through such intramolecular pathways is a possibility, though no specific examples for this compound are documented. mdpi.com The 3-nitropyridine moiety itself can undergo rearrangements, such as the migration of the nitro group under specific conditions, which could lead to isomeric products. researchgate.net

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing synthetic routes.

Kinetic studies can provide valuable insights into reaction mechanisms by determining the rate law, activation parameters, and the influence of various factors on the reaction rate. For instance, a kinetic study of a nucleophilic aromatic substitution on the 3-nitropyridine ring would help to determine whether the reaction proceeds through a concerted mechanism or a stepwise Meisenheimer complex intermediate. The rate of such a reaction would be expected to depend on the concentrations of both the substrate and the nucleophile. rsc.org

A hypothetical kinetic experiment for the reaction of this compound with a nucleophile, such as methoxide, could yield the following data:

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This data would suggest a second-order reaction, first order in both the substrate and the nucleophile, which is consistent with a typical SNAr mechanism.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net For example, to confirm the position of nucleophilic attack on the 3-nitropyridine ring, one could use a ¹³C-labeled substrate. Analysis of the product using ¹³C NMR spectroscopy would reveal the position of the label and thus the site of substitution.

Similarly, deuterium (B1214612) labeling can be used to probe for the involvement of proton transfers in a reaction mechanism. For instance, in a base-catalyzed intramolecular reaction, replacing a key proton with deuterium and observing a kinetic isotope effect (a change in the reaction rate) would provide evidence for the involvement of that proton in the rate-determining step of the reaction. researchgate.netnih.gov

Synthesis of Piperidine Ring Modified Analogs

The piperidine-4-one core is a well-established building block in medicinal chemistry, offering multiple avenues for structural diversification. nih.govntnu.nogoogle.com Strategies targeting this ring can introduce new functionalities, alter its conformation, or expand the heterocyclic system.

Introduction of Substituents at Piperidine Ring Carbons

The carbon atoms of the piperidine ring, particularly those alpha to the carbonyl group (C3 and C5), are amenable to the introduction of various substituents. Standard organic chemistry methodologies can be employed to achieve C-alkylation, C-arylation, and the installation of other functional groups.

One common approach involves the formation of an enolate or enamine from the piperidin-4-one, which can then react with a variety of electrophiles. For instance, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), would generate the corresponding lithium enolate. This nucleophilic intermediate can then be quenched with alkyl halides, aryl halides (via palladium-catalyzed cross-coupling reactions), or other electrophilic reagents to install substituents at the C3 position. The regioselectivity of this process is generally well-controlled due to the directing effect of the N-substituent.

Furthermore, the carbonyl group itself can serve as a handle for derivatization. For example, a Wittig reaction or Horner-Wadsworth-Emmons olefination could be employed to introduce an exocyclic double bond at the C4 position, which could then be further functionalized. Additionally, the formation of spirocyclic systems at the C4 position is a viable strategy to increase the three-dimensionality and novelty of the analogs. This can be achieved through reactions with bifunctional reagents that can react with the ketone.

Table 1: Potential Substituents for Piperidine Ring Carbons

| Position | Reagent/Reaction Type | Potential Substituent |

| C3/C5 | Alkylation (e.g., with alkyl halides) | Methyl, Ethyl, Benzyl |

| C3/C5 | Arylation (e.g., Pd-catalyzed cross-coupling) | Phenyl, Substituted Phenyls |

| C4 | Wittig/Horner-Wadsworth-Emmons | Methylene (B1212753), Substituted Alkenes |

| C4 | Spirocyclization | Spiro-oxirane, Spiro-cyclopropane |

Ring Expansion and Contraction Strategies

Modification of the piperidine ring size can lead to novel scaffolds with distinct conformational properties. Ring expansion to seven-membered rings (azepanes) or contraction to five-membered rings (pyrrolidines) can be achieved through various rearrangement reactions.

A prominent method for ring expansion is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.orgslideshare.netnumberanalytics.com This reaction typically involves the conversion of a cyclic β-amino alcohol to a larger cyclic ketone. For this compound, this would first require the conversion of the ketone at C4 to a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding a 4-aminomethyl-4-hydroxypiperidine derivative. Treatment of this intermediate with nitrous acid would then induce a rearrangement, leading to the formation of a 1-(3-nitropyridin-2-yl)azepan-5-one. The regioselectivity of the carbon migration is a key aspect of this reaction.

Conversely, ring contraction can be accomplished via the Beckmann rearrangement . wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgillinois.edu This reaction transforms an oxime into a lactam. The starting piperidin-4-one would first be converted to its corresponding oxime by reaction with hydroxylamine. Treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) would then initiate the rearrangement. Depending on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms, two possible lactam products could be formed: a caprolactam derivative resulting from migration of the C3 carbon, or a δ-valerolactam derivative from migration of the C5 carbon. The resulting lactams can serve as versatile intermediates for further functionalization. google.comspringernature.com

Heterocyclic Fused Systems Derived from the Piperidin-4-one Core

The piperidin-4-one moiety can also serve as a template for the construction of fused heterocyclic systems. These strategies often involve the reaction of the ketone or adjacent methylene groups with bifunctional reagents to build a new ring.

For instance, the Fischer indole (B1671886) synthesis could be employed to construct an indole ring fused to the piperidine core. wikipedia.orgyoutube.comorganic-chemistry.orgresearchgate.netmdpi.com This would involve the reaction of this compound with a substituted phenylhydrazine (B124118) under acidic conditions. The resulting hydrazone would then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to form a dihydroindole intermediate, which would then aromatize to the corresponding fused indole. The position of the fusion would depend on which α-carbon of the piperidinone participates in the initial enamine formation.

Another classical reaction for the synthesis of fused quinolines is the Skraup synthesis . iipseries.orgwikipedia.orgpharmaguideline.comresearchgate.netrsc.org This reaction typically involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. In the context of our scaffold, the nitro group on the pyridine ring would first need to be reduced to an amino group, yielding 1-(3-aminopyridin-2-yl)piperidin-4-one. This derivative could then potentially undergo an intramolecular Skraup-type reaction, where the aminopyridine acts as the aniline equivalent and the piperidinone part of the molecule provides the carbonyl component, though this would be an unconventional application of the reaction and may require significant optimization. A more traditional approach would involve reacting the 1-(3-aminopyridin-2-yl)piperidine (obtained after reduction of the ketone) with glycerol and sulfuric acid to form a fused quinoline (B57606) system.

Furthermore, condensation of the piperidin-4-one with various reagents can lead to other fused systems. For example, reaction with 2-amino-3-hydroxypyridine (B21099) could potentially lead to the formation of pyrido[2,3-b] wikipedia.orgorganicreactions.orgoxazine derivatives. researchgate.netiau.irnih.govchemicalbook.comgoogle.com

Pyridine Ring Modification Strategies

The 3-nitropyridine ring offers distinct opportunities for derivatization, primarily through modification of the nitro group or by substitution on the aromatic ring itself.

Functionalization of the Pyridine Ring via Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (EAS) on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The presence of a strongly deactivating nitro group further exacerbates this issue, making direct EAS on the 3-nitropyridine ring of this compound highly improbable under standard conditions. numberanalytics.comrsc.orgchemrxiv.orgnih.govnih.gov Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely require harsh conditions and may result in low yields and poor regioselectivity.

However, it is worth noting that nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings is a more viable strategy. In the case of 2-substituted-3-nitropyridines, the nitro group can activate the ring for nucleophilic attack, although the position of attack would be influenced by the nature of the substituent at the 2-position. nih.gov

Post-Modification of the Nitro Group (e.g., via reduction and diazotization)

The nitro group is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to a primary amine. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The resulting 1-(3-aminopyridin-2-yl)piperidin-4-one is a key intermediate for further derivatization.

Once the amino group is in place, it can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate can then undergo a variety of transformations, most notably the Sandmeyer reaction . slideshare.netyoutube.comwikipedia.orgorganic-chemistry.orgnih.govjocpr.com The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano, and hydroxyl groups, using the corresponding copper(I) salts as catalysts. This provides a powerful method for introducing diverse functionalities onto the pyridine ring that would be difficult to achieve through other means.

Table 2: Potential Transformations of the Nitro Group

| Reaction | Reagents | Resulting Functional Group |

| Reduction | H2, Pd/C or Sn/HCl | Amino (-NH2) |

| Diazotization | NaNO2, HCl | Diazonium (-N2+) |

| Sandmeyer (Halogenation) | CuCl, CuBr, KI | Chloro, Bromo, Iodo |

| Sandmeyer (Cyanation) | CuCN | Cyano (-CN) |

| Sandmeyer (Hydroxylation) | Cu2O, H2O | Hydroxyl (-OH) |

Introduction of Diverse Substituents onto the Pyridine Core

The 3-nitropyridine moiety of this compound is highly susceptible to modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group activates the pyridine ring, particularly at the positions ortho and para to it (positions 4 and 6), facilitating the displacement of suitable leaving groups or direct addition of nucleophiles.

Key strategies for introducing diversity at the pyridine core include:

Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of carbon, nitrogen, and oxygen nucleophiles onto the pyridine ring, typically at the position para to the nitro group.

Oxidative Substitution: Amines and other nucleophiles can be introduced at the position para to the nitro group through oxidative substitution methods. researchgate.net This has been shown to afford a series of 4-substituted-2-alkylamino-5-nitropyridines with high regioselectivity and yields. researchgate.net

Reduction and Diazotization: The nitro group itself can be chemically transformed. Reduction to an amino group provides a key functional handle. This amine can then be subjected to diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups.

These reactions enable the synthesis of a broad spectrum of analogs with tailored electronic and steric properties.

Table 1: Potential Substitutions on the 3-Nitropyridine Core

| Position | Reaction Type | Potential Substituents (R) |

|---|---|---|

| 4 or 6 | Nucleophilic Aromatic Substitution (SNAr) | -OR, -SR, -NR2, Alkyl, Aryl |

| 4 | Vicarious Nucleophilic Substitution (VNS) | -CH2CN, -CH2SO2Ph |

Linker Chemistry and Scaffold Diversification

The this compound scaffold possesses multiple handles for the attachment of linkers, enabling its incorporation into more complex molecular architectures. The piperidin-4-one ketone and the pyridine ring are the primary sites for such modifications.

Construction of Bi-functional and Multi-functional Derivatives

The generation of bi-functional and multi-functional derivatives hinges on the strategic modification of the core scaffold to incorporate chemically addressable linkers. A key intermediate for this purpose is 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid, which can be synthesized from the parent ketone. chemdiv.com This carboxylic acid provides a versatile attachment point for various linkers through amide or ester bond formation.

Points of Diversification for Linker Attachment:

C4-Position of Piperidine Ring: The ketone can be converted into other functional groups, such as a carboxylic acid, an amine (via reductive amination), or an alcohol. These groups can then be used to attach linkers. mdpi.com

Pyridine Ring: As described in section 4.2.3, substituents can be introduced onto the pyridine ring, which can themselves serve as attachment points for linkers. For example, a hydroxyl or amino substituent can be tethered to various chemical moieties.

Piperidine Nitrogen: While occupied in the parent scaffold, it is conceivable that alternative syntheses could leave this position available for derivatization, providing another vector for linker attachment.

These strategies allow for the connection of the scaffold to other pharmacophores, reporter molecules, or solid supports, creating derivatives with multiple functionalities. The choice of linker—whether cleavable (e.g., pH-sensitive, disulfide) or non-cleavable—is critical and depends on the intended biological application, such as in antibody-drug conjugates (ADCs) or targeted drug delivery systems. nih.govcreative-biolabs.com

Macrocyclization Studies Involving the this compound Scaffold

The rigid structure of the this compound scaffold makes it an attractive component for the synthesis of macrocycles. Macrocyclization can impart favorable properties such as improved binding affinity, selectivity, and metabolic stability. While specific macrocyclization studies involving this exact scaffold are not extensively documented, established synthetic strategies can be readily applied.

A plausible approach involves creating a linear precursor by functionalizing two distinct points on the scaffold with reactive groups amenable to intramolecular cyclization. For instance:

Functionalization: The C4-ketone could be converted to an amino group via reductive amination, which is then acylated with a terminal alkyne-containing carboxylic acid. Concurrently, a substituent on the pyridine ring (e.g., at C6) could be converted to an azide.

Cyclization: The resulting bifunctional linear precursor could then undergo an intramolecular cycloaddition reaction. Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) are robust methods for forming the triazole-containing macrocycle under high-dilution conditions to favor the intramolecular reaction. cam.ac.uk

Alternative macrocyclization strategies like ring-closing metathesis (RCM) could also be employed by introducing two terminal alkene functionalities onto the scaffold. cam.ac.uk

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds based on the this compound scaffold. nih.gov Both solid-phase and solution-phase synthesis methodologies are applicable for this purpose.

Solid-Phase Synthesis Applications for Derivatization

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion using excess reagents.

A general strategy for the solid-phase synthesis of derivatives could involve:

Immobilization: The scaffold can be attached to a solid support (e.g., resin beads) through a suitable linker. A common approach would be to use a derivative like 1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid, which can be coupled to an amino-functionalized resin. mdpi.com

Diversification: With the scaffold anchored, a series of building blocks can be introduced in a parallel fashion. For example, the nitro group on the pyridine ring could be reduced to an amine and then acylated with a library of diverse carboxylic acids.

Cleavage: After the final modification, the derivatized compounds are cleaved from the resin, yielding the final products for screening.

This approach allows for systematic variation at specific points on the molecule, facilitating the exploration of structure-activity relationships (SAR).

Solution-Phase Parallel Synthesis Techniques

Solution-phase parallel synthesis is an alternative to SPOS that avoids the challenges of developing resin-attachment and cleavage chemistries. Modern techniques often employ automated liquid handlers and multi-well plates to perform and monitor numerous reactions simultaneously.

For the this compound scaffold, a solution-phase library could be generated through reactions such as:

Reductive Amination: Reacting the C4-ketone with a library of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in a 96-well plate format.

Nucleophilic Aromatic Substitution: Reacting the core scaffold with a diverse set of nucleophiles (e.g., thiols, amines) to generate analogs with substituents on the pyridine ring.

Advanced flow chemistry systems can also be employed for an "assembly line" synthesis, where the core scaffold is passed through a series of reactors, and different reagents are sequentially introduced to build complexity and generate a matrix of distinct products rapidly. chemrxiv.org This method offers precise control over reaction conditions and can accelerate the production of compound libraries.

Table 2: Comparison of Combinatorial Synthesis Approaches

| Feature | Solid-Phase Synthesis (SPOS) | Solution-Phase Parallel Synthesis |

|---|---|---|

| Purification | Simple filtration and washing of resin | Often requires liquid-liquid extraction or chromatography |

| Reaction Monitoring | Difficult on-bead | Straightforward (e.g., LC-MS analysis of aliquots) |

| Scale | Typically smaller scale for library synthesis | Can be readily scaled up |

| Reagent Use | Excess reagents can be used to drive reactions | Stoichiometric control is more critical |

| Throughput | High, amenable to automation | High, especially with flow chemistry and robotics |

Derivatization and Analog Generation Strategies Based on 1 3 Nitropyridin 2 Yl Piperidin 4 One

The scaffold of 1-(3-nitropyridin-2-yl)piperidin-4-one presents a versatile platform for chemical modification, offering multiple sites for derivatization to generate a diverse library of analogs. These strategies primarily target three key regions of the molecule: the electron-deficient nitropyridine ring, the reactive ketone of the piperidinone ring, and the C-H bonds adjacent to the ketone.

Computational and Theoretical Investigations of 1 3 Nitropyridin 2 Yl Piperidin 4 One

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns closely with classical Lewis structures. uni-muenchen.de This analysis provides quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule. tsijournals.comnih.gov

For 1-(3-nitropyridin-2-yl)piperidin-4-one, NBO analysis can elucidate the electronic interactions that govern its structure and reactivity. The primary focus of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO is a key indicator of the strength of these interactions. scirp.org

Key hyperconjugative interactions expected within the this compound structure would involve:

Intramolecular Charge Transfer: Delocalization of electron density from the electron-rich piperidine (B6355638) ring to the electron-deficient nitropyridine ring. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly polarizes the pyridine (B92270) ring, making it a potent acceptor.

Lone Pair Delocalization: The lone pair electrons on the nitrogen atoms (of both the piperidine and pyridine rings) and the oxygen atoms (of the carbonyl and nitro groups) can delocalize into adjacent anti-bonding orbitals (σ* or π). For instance, the lone pair of the piperidine nitrogen (N1) can interact with the π anti-bonding orbitals of the pyridine ring, contributing to the stability of the C-N bond connecting the two rings. Similarly, the lone pair on the carbonyl oxygen can interact with adjacent C-C σ* orbitals. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N(piperidine) | π* (C(pyridine)-C(pyridine)) | 5.85 | Lone Pair to π-system delocalization |

| LP (2) O(carbonyl) | σ* (C(piperidine)-C(piperidine)) | 2.50 | Carbonyl lone pair hyperconjugation |

| π (C(pyridine)-C(pyridine)) | π* (N(nitro)-O(nitro)) | 21.30 | π-conjugation with nitro group |

| σ (C(piperidine)-H) | σ* (N(piperidine)-C(pyridine)) | 3.15 | σ-bond hyperconjugation |

Reaction Mechanism Prediction and Validation

Computational chemistry provides essential tools for predicting and validating the mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, researchers can identify the most likely pathways from reactants to products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

A key goal in mechanistic studies is to locate the transition state (TS), which is the highest energy point along the lowest energy reaction pathway. mdpi.com A transition state represents a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS is computationally challenging but crucial for understanding reaction barriers.

Once a candidate TS geometry is optimized, its identity must be confirmed. This is typically done in two steps:

Frequency Calculation: A vibrational frequency calculation must yield exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, such as bond breaking or formation. uni-muenchen.de

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the minimum energy path (MEP) downhill from the TS in both the forward and reverse directions. rowansci.comq-chem.com A successful IRC calculation confirms that the located TS indeed connects the desired reactants and products, providing a complete picture of the reaction pathway. missouri.edu For a transformation involving this compound, such as a nucleophilic aromatic substitution, IRC calculations would verify that the proposed TS connects the starting material and the final substituted product.

Energetic Profiles of Key Transformations

The IRC calculation provides the energetic profile of a reaction, which plots the energy of the system against the reaction coordinate. This profile reveals important thermodynamic and kinetic information. The two most critical energetic parameters derived from this profile are:

Activation Energy (ΔE‡ or ΔG‡): The energy difference between the reactants and the transition state. This value determines the reaction rate; a higher activation energy corresponds to a slower reaction.

Reaction Energy (ΔErxn or ΔGrxn): The energy difference between the reactants and the products. This value indicates whether the reaction is exothermic (energetically favorable) or endothermic (energetically unfavorable).

For this compound, a potential key transformation is the nucleophilic substitution at the pyridine ring, a common reaction for nitropyridines. researchgate.net The energetic profile would detail the energy changes as the nucleophile approaches, forms a Meisenheimer-like intermediate (a potential transition state or high-energy intermediate), and finally displaces a leaving group.

The following table provides a hypothetical energetic profile for a nucleophilic substitution reaction on the title compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +25.5 (Activation Energy) |

| Products | Substituted Product + Leaving Group | -15.0 (Reaction Energy) |

Solvent Effects on Reaction Pathways

The surrounding solvent can have a profound impact on reaction mechanisms and rates. rsc.org Computational models can account for these effects, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

Solvent effects can alter the energetic profile of a reaction in several ways:

Stabilization of Charged Species: Polar solvents are particularly effective at stabilizing charged or highly polar species, such as transition states or intermediates. mdpi.com In a nucleophilic aromatic substitution involving this compound, the transition state is likely to have significant charge separation. A polar solvent would stabilize this TS more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction.

Altering Reaction Pathways: In some cases, a change in solvent can fundamentally alter the reaction mechanism, favoring a different pathway with a lower energy barrier in that specific medium. researchgate.net For example, a reaction that proceeds through a concerted mechanism in a nonpolar solvent might switch to a stepwise mechanism involving a distinct intermediate in a polar solvent. Computational studies in different simulated solvents are essential to predict such behavior.

Ligand-Receptor Interaction Modeling Concepts

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of how a potential drug molecule (a ligand) interacts with its biological target (a receptor, typically a protein). researchgate.net

General Docking Studies with Hypothetical Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. journaljpri.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of the interaction), often expressed as a docking score. researchgate.net

The docking process for this compound with a hypothetical receptor binding site would involve several steps:

Preparation of Structures: A 3D structure of the ligand is generated and its energy is minimized. A hypothetical binding site on a receptor is defined, often based on the structures of similar proteins or known active sites. This site is a cavity on the protein surface with specific geometric and chemical features.

Conformational Sampling: The docking algorithm systematically explores different conformations of the ligand and its possible orientations within the binding site.

Scoring and Ranking: Each generated pose (orientation) is evaluated by a scoring function, which estimates the binding affinity. The scores are typically based on terms that account for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) and unfavorable effects (e.g., steric clashes). nih.govunica.it

The results of a docking study can identify key amino acid residues in the hypothetical binding site that are crucial for binding. For a molecule like this compound, potential interactions could include:

Hydrogen Bonding: The carbonyl oxygen and the oxygens of the nitro group could act as hydrogen bond acceptors, while N-H groups on the receptor could be donors.

π-π Stacking: The electron-deficient nitropyridine ring could engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The aliphatic piperidine ring can form favorable hydrophobic contacts with nonpolar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

A hypothetical docking result table is presented below.

| Ligand Pose | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Tyr122, Asp85 | π-π stacking, Hydrogen bond |

| 2 | -8.2 | Phe210, Leu78 | π-π stacking, Hydrophobic |

| 3 | -7.9 | Ser125, Val81 | Hydrogen bond, Hydrophobic |

Pharmacophore Modeling Principles

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. patsnap.comnih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points. patsnap.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The development of a pharmacophore model for this compound would involve identifying the key chemical features that could potentially interact with a biological target. Based on its structure, several pharmacophoric features can be hypothesized. The piperidinone ring offers a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic region. The nitropyridine moiety presents additional hydrogen bond acceptors (the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group) and an aromatic ring.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature ID | Feature Type | Location | Potential Interaction |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of piperidinone | Interaction with hydrogen bond donor residues in a receptor. |

| HBA2 | Hydrogen Bond Acceptor | Nitrogen of pyridine ring | Interaction with hydrogen bond donor residues. |

| HBA3 | Hydrogen Bond Acceptor | Oxygen of nitro group | Potential for strong hydrogen bonding. |

| HYD | Hydrophobic | Piperidine ring | Van der Waals interactions with hydrophobic pockets. |

| ARO | Aromatic Ring | Pyridine ring | π-π stacking interactions with aromatic amino acid residues. |

These features, with their specific spatial relationships, would constitute a pharmacophore model that could be used to screen large chemical databases for other molecules with a similar arrangement of interaction points, potentially leading to the discovery of novel compounds with similar biological activities.

Quantum Chemical Descriptors and Theoretical Basis for QSAR/QSPR Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.org The foundation of these models lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu

Calculation of Molecular Descriptors

Quantum chemical methods are a powerful source for calculating molecular descriptors as they can, in principle, describe all electronic and geometric properties of a molecule. acs.org For this compound, a variety of quantum chemical descriptors can be calculated to build robust QSAR/QSPR models. These descriptors can be categorized into several groups:

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for understanding reactivity and intermolecular interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. ucsb.edu

Geometric Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific bond lengths and angles.

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of atoms.

Table 2: Plausible Quantum Chemical Descriptors for this compound

| Descriptor | Value (Hypothetical) | Description |